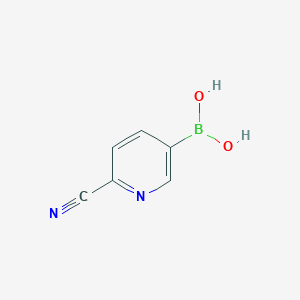
(6-Cyanopyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(6-Cyanopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1011722-07-8 and Linear Formula: C6H5BN2O2 . It has a molecular weight of 147.93 . The IUPAC name for this compound is 6-cyano-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for “(6-Cyanopyridin-3-yl)boronic acid” is 1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H . The compound’s structure can be represented by the SMILES string: N#CC1=NC=C (B (O)O)C=C1 .Physical And Chemical Properties Analysis
“(6-Cyanopyridin-3-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich (6-Cyanopyridin-3-yl)boronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter verschiedene Anwendungen in der Sensorik . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in sensorischen Anwendungen führt. Diese Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies beinhaltet die Verwendung von Boronsäuren zur Markierung spezifischer biologischer Moleküle zur Detektion oder Verfolgung.
Proteinmanipulation und -modifikation
Boronsäuren haben in ihrer Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung ein signifikantes Wachstum gezeigt . Sie können verwendet werden, um Proteine zu modifizieren, was in verschiedenen Bereichen der biologischen und biochemischen Forschung nützlich sein kann.
Trennungstechnologien
Boronsäuren, einschließlich this compound, werden in Trennungstechnologien eingesetzt . Sie können mit bestimmten Molekülen interagieren, wodurch sie aus einer Mischung getrennt werden können.
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika verwendet . Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht sie nützlich bei der Gestaltung und Synthese neuer Medikamente.
Organische Synthese
This compound ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Es kann verwendet werden, um komplexe organische Moleküle aufzubauen, und spielt eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen.
Pharmazeutika
Diese Verbindung wird in der pharmazeutischen Industrie verwendet . Ihre einzigartigen Eigenschaften machen sie nützlich bei der Synthese verschiedener Pharmazeutika.
Pflanzenschutzmittel und Farbstoffe
This compound wird bei der Herstellung von Pflanzenschutzmitteln und Farbstoffen verwendet . Es spielt eine Schlüsselrolle bei der Synthese dieser Produkte und trägt zu ihrer Wirksamkeit und Qualität bei.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of (6-Cyanopyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (6-Cyanopyridin-3-yl)boronic acid interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .
- This process involves the palladium catalyst becoming oxidized through its donation of electrons to form a new Pd–C bond . This process involves the transfer of the (6-Cyanopyridin-3-yl)boronic acid, which acts as a nucleophilic organic group, from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (6-Cyanopyridin-3-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is an inhibitor for cyp3a4 .
Result of Action
The result of the action of (6-Cyanopyridin-3-yl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of (6-Cyanopyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
Biochemische Analyse
Biochemical Properties
(6-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and ligands that stabilize the transition state. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the catalytic site of the enzyme or protein.
Temporal Effects in Laboratory Settings
The stability and degradation of (6-Cyanopyridin-3-yl)boronic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature but may degrade under extreme conditions, such as high temperatures or acidic environments . Over time, the effects of (6-Cyanopyridin-3-yl)boronic acid on cells may diminish as the compound degrades, leading to a reduction in its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Eigenschaften
IUPAC Name |
(6-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBBVDYZMMZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716544 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011722-07-8 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



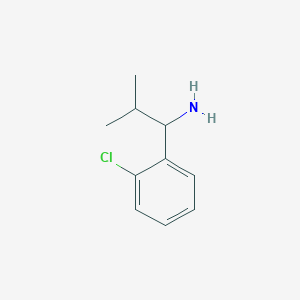
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
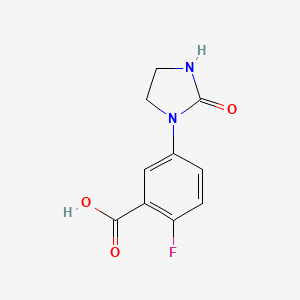

![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)


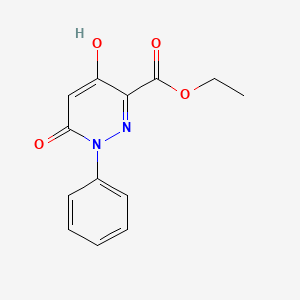
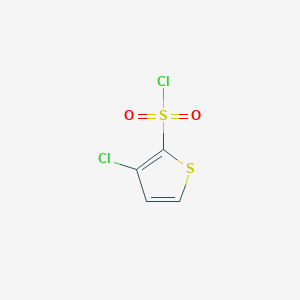
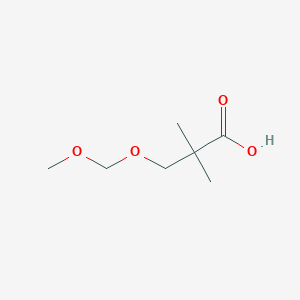
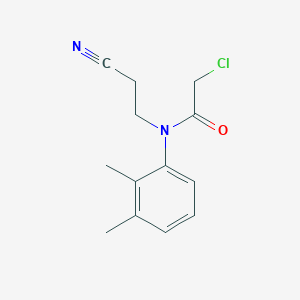
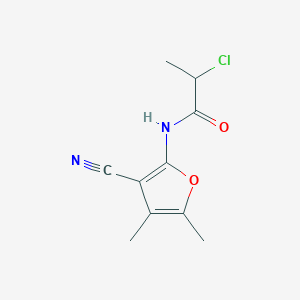
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)